molecular formula C11H13ClN2O5S B455765 2-CHLORO-N~1~-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}ACETAMIDE

2-CHLORO-N~1~-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}ACETAMIDE

Cat. No.: B455765
M. Wt: 320.75g/mol
InChI Key: HPXVJVYNGQMQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-CHLORO-N~1~-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}ACETAMIDE is a complex organic compound with the molecular formula C11H13ClN2O5S It is characterized by the presence of a chloro group, a nitrophenyl group, and a dihydroxypropyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N~1~-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-chloroacetamide with 3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N~1~-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-CHLORO-N~1~-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-CHLORO-N~1~-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-CHLORO-N~1~-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-5-(1H-TETRAAZOL-1-YL)BENZAMIDE
  • 2-CHLORO-N~1~-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}BENZAMIDE

Uniqueness

2-CHLORO-N~1~-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloro and nitro group allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H13ClN2O5S

Molecular Weight

320.75g/mol

IUPAC Name

2-chloro-N-[3-(2,3-dihydroxypropylsulfanyl)-5-nitrophenyl]acetamide

InChI

InChI=1S/C11H13ClN2O5S/c12-4-11(17)13-7-1-8(14(18)19)3-10(2-7)20-6-9(16)5-15/h1-3,9,15-16H,4-6H2,(H,13,17)

InChI Key

HPXVJVYNGQMQIK-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1[N+](=O)[O-])SCC(CO)O)NC(=O)CCl

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])SCC(CO)O)NC(=O)CCl

Origin of Product

United States

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